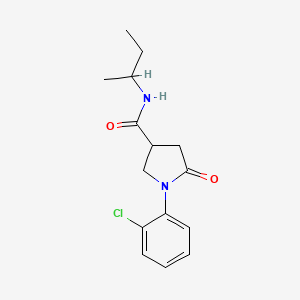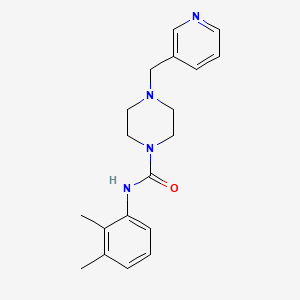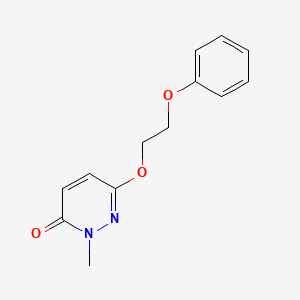
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1993 by a group of researchers at the University of North Carolina. Since then, SNC80 has been studied extensively for its potential use in pain management and drug addiction treatment.
作用機序
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to the delta-opioid receptor in the brain, which leads to the activation of various signaling pathways. This activation results in the modulation of pain and reward pathways, leading to analgesia and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including analgesia, reduced drug-seeking behavior, and modulation of neurotransmitter release. It has also been shown to have a lower potential for respiratory depression and gastrointestinal side effects compared to other opioids.
実験室実験の利点と制限
One of the main advantages of using N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise manipulation of the receptor. However, one limitation of using N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency compared to other opioids, which may require higher doses to achieve the desired effect.
将来の方向性
There are several future directions for the study of N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent analogs, the investigation of its potential use in the treatment of other conditions such as depression and anxiety, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the potential advantages and limitations of N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in clinical settings.
科学的研究の応用
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in pain management and drug addiction treatment. It has been shown to be a highly selective agonist for the delta-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have a lower potential for abuse and dependence compared to other opioids.
特性
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-8-14(19)18(9-11)13-7-5-4-6-12(13)16/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXWMSUOJMGXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4766847.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4766860.png)
![N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4766868.png)
![N-(3-methoxypropyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4766870.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4766874.png)
![3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4766885.png)
![2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4766900.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B4766907.png)
![methyl 7-methyl-3-{2-[methyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4766915.png)
![N-(4-methoxyphenyl)-2-{3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4766925.png)


![8-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4766959.png)